molecular formula C17H16Cl2O4 B1673361 KB-141 CAS No. 219691-94-8

KB-141

Numéro de catalogue: B1673361
Numéro CAS: 219691-94-8
Poids moléculaire: 355.2 g/mol
Clé InChI: OZYQIQVPUZANTM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse de KB-141 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels. La voie de synthèse implique généralement la réaction du 3,5-dichlorophénol avec le bromure de 4-hydroxy-3-isopropylbenzyle en présence d'une base pour former la liaison éther. Cet intermédiaire est ensuite soumis à d'autres réactions pour introduire la fraction acide acétique . Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions réactionnelles pour améliorer le rendement et la pureté, telles que le contrôle de la température, de la pression et l'utilisation de catalyseurs.

Analyse Des Réactions Chimiques

KB-141 subit diverses réactions chimiques, notamment :

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement au récepteur bêta de l'hormone thyroïdienne. Cette liaison induit des changements conformationnels dans le récepteur, lui permettant d'interagir avec les coactivateurs et de réguler la transcription génique. L'activation du récepteur bêta de l'hormone thyroïdienne conduit à une augmentation du métabolisme, à une réduction du taux de cholestérol et à une amélioration du métabolisme lipidique .

Applications De Recherche Scientifique

Key Mechanisms:

  • Increased Metabolic Rate : KB-141 enhances oxygen consumption (MVO2) and metabolic rate in various animal models, indicating its potential for weight management.
  • Lipid Lowering Effects : The compound has shown promise in reducing serum cholesterol and low-density lipoprotein (LDL) levels, which are critical factors in cardiovascular health.
  • Improved Insulin Sensitivity : In preclinical studies, this compound improved glucose tolerance and insulin sensitivity, suggesting benefits for diabetic patients.

Obesity Management

This compound has been evaluated for its efficacy in reducing body weight in models of obesity. Research indicates that it can significantly lower body weight without adversely affecting heart rate, making it a safer alternative to traditional thyroid hormone treatments.

StudyModelResults
Grover et al. (2006)Cholesterol-fed ratsIncreased MVO2 by 10-fold; reduced cholesterol by 27-fold with no significant increase in heart rate .
OUP (2017)ob/ob miceReduced serum cholesterol and improved glucose tolerance .

Hyperlipidemia Treatment

The compound has been studied for its potential to manage hyperlipidemia. In clinical trials, this compound demonstrated marked reductions in LDL levels, showcasing its utility as a lipid-lowering agent.

StudyPopulationFindings
Clinical TrialsHuman subjectsSignificant LDL reduction reported; however, further studies are warranted due to adverse effects noted in animal models .

Diabetes Management

Research indicates that this compound may enhance insulin sensitivity and aid in glucose metabolism, positioning it as a potential treatment for type 2 diabetes.

StudyModelResults
OUP (2017)High-fat diet ratsImproved insulin sensitivity and normalized serum triglycerides .

Case Study 1: Weight Reduction in Obesity Models

In a series of experiments involving mice genetically predisposed to obesity, this compound was administered over several weeks. Results showed a consistent reduction in body weight alongside improved metabolic markers such as decreased serum cholesterol levels and enhanced insulin sensitivity.

Case Study 2: Cholesterol Management

A study involving hyperlipidemic rats demonstrated that treatment with this compound led to significant reductions in total cholesterol and LDL levels. These findings support the hypothesis that TRβ agonists can effectively manage lipid profiles without the typical side effects associated with other treatments.

Mécanisme D'action

KB-141 exerts its effects by selectively binding to thyroid hormone receptor beta. This binding induces conformational changes in the receptor, allowing it to interact with coactivators and regulate gene transcription. The activation of thyroid hormone receptor beta leads to increased metabolic rate, reduced cholesterol levels, and enhanced lipid metabolism .

Comparaison Avec Des Composés Similaires

KB-141 est unique en raison de sa forte sélectivité pour le récepteur bêta de l'hormone thyroïdienne, ce qui minimise les effets secondaires cardiaques généralement associés aux agonistes non sélectifs du récepteur de l'hormone thyroïdienne. Les composés similaires comprennent :

This compound se distingue par ses avantages thérapeutiques potentiels avec des effets indésirables réduits, ce qui en fait un candidat prometteur pour des recherches et un développement ultérieurs.

Activité Biologique

KB-141 is a selective agonist for the thyroid hormone receptor beta (TRβ), known for its potential therapeutic applications in obesity, hypercholesterolemia, and diabetes management. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound selectively activates TRβ, which plays a crucial role in regulating metabolic processes. Unlike TRα, TRβ activation primarily influences lipid metabolism and energy expenditure without significant cardiac side effects. The selectivity of this compound towards TRβ over TRα is essential for its therapeutic profile, minimizing adverse cardiovascular effects often associated with non-selective thyroid hormone therapies.

Pharmacological Effects

1. Anti-Obesity and Lipid-Lowering Effects:
Research indicates that this compound significantly reduces body weight and plasma cholesterol levels. In a study involving diet-induced obese (DIO) mice, this compound administration resulted in a notable reduction in total plasma cholesterol after two weeks of treatment. The effective dose (ED50) for cholesterol reduction was found to be 0.05 mg/kg .

2. Effects on Lipid Metabolism:
this compound has been shown to enhance the expression of genes involved in lipid metabolism, such as sterol regulatory element-binding protein (SREBP)-1c and low-density lipoprotein receptor (LDLR). In studies where this compound was administered to rats, significant increases in mRNA levels of these genes were observed, indicating enhanced lipid clearance from the bloodstream .

Case Studies

Case Study 1: DIO Mice
In a controlled study with DIO mice, this compound was administered at doses ranging from 0.012 mg/kg to 0.05 mg/kg. Results demonstrated a 67% reduction in total cholesterol levels compared to baseline measurements over a two-week period .

Case Study 2: Cynomolgus Monkeys
A study involving cynomolgus monkeys highlighted the drug's efficacy in lowering triglyceride levels and improving insulin sensitivity. Monkeys treated with this compound exhibited reduced fasting insulin levels alongside improved glucose tolerance tests .

Table 1: Summary of Biological Activities of this compound

ActivityObservationsEffective Dose (ED50)
Cholesterol Reduction67% reduction in total cholesterol0.05 mg/kg
Body Weight Reduction61% reduction in body weight gain1 mg/kg
Gene Expression (Liver)Increased SREBP-1c, LDLR mRNA levelsN/A
Insulin Sensitivity ImprovementEnhanced glucose toleranceN/A

Safety Profile

The safety profile of this compound is promising, with studies indicating minimal cardiac side effects compared to traditional thyroid hormone treatments. In rat models, this compound did not significantly affect heart rate or blood pressure at therapeutic doses, which is a common concern with non-selective thyroid hormone therapies .

Propriétés

Numéro CAS

219691-94-8

Formule moléculaire

C17H16Cl2O4

Poids moléculaire

355.2 g/mol

Nom IUPAC

2-[3,5-dichloro-4-(4-hydroxy-3-propan-2-ylphenoxy)phenyl]acetic acid

InChI

InChI=1S/C17H16Cl2O4/c1-9(2)12-8-11(3-4-15(12)20)23-17-13(18)5-10(6-14(17)19)7-16(21)22/h3-6,8-9,20H,7H2,1-2H3,(H,21,22)

Clé InChI

OZYQIQVPUZANTM-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)CC(=O)O)Cl)O

SMILES canonique

CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)CC(=O)O)Cl)O

Apparence

Solid powder

Key on ui other cas no.

219691-94-8

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

KB 141
KB-141
KB141 cpd

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KB-141
Reactant of Route 2
KB-141
Reactant of Route 3
KB-141
Reactant of Route 4
Reactant of Route 4
KB-141
Reactant of Route 5
Reactant of Route 5
KB-141
Reactant of Route 6
Reactant of Route 6
KB-141

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.